REACTION_CXSMILES
|
[S:1]([CH2:5][C:6]([OH:8])=[O:7])([OH:4])(=[O:3])=[O:2].[CH3:9][CH2:10]O>>[S:1]([CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])([OH:4])(=[O:3])=[O:2]
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Name
|
|
Quantity
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52 g
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Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)CC(=O)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 20 hours
|
Duration
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20 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
the excess ethanol was removed under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)(O)CC(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |